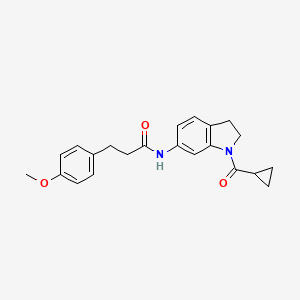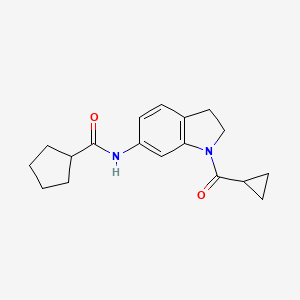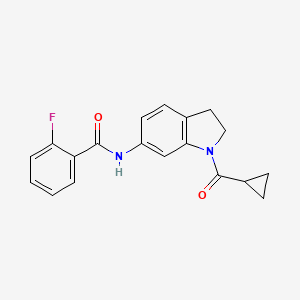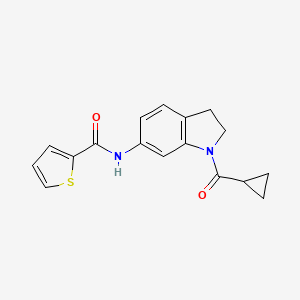
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide, commonly known as N-CFIB, is a synthetic compound that has been widely studied for its potential applications in the medical and scientific fields. It has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer effects. N-CFIB is a novel compound with a unique molecular structure that has been the focus of intense research in recent years.
Wissenschaftliche Forschungsanwendungen
N-CFIB has been extensively studied for its potential applications in the medical and scientific fields. It has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer effects. In particular, its anti-inflammatory and anti-oxidant properties have been studied for their potential to treat a variety of diseases, such as cancer, diabetes, and autoimmune disorders. In addition, its anti-bacterial properties have been studied for their potential to treat bacterial infections.
Wirkmechanismus
The exact mechanism by which N-CFIB exerts its effects is not yet fully understood. However, it is believed that its anti-inflammatory and anti-oxidant properties are due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, respectively. Its anti-bacterial properties may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
N-CFIB has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. In addition, it has been found to have a positive effect on blood glucose levels, cholesterol levels, and blood pressure. It has also been found to possess anti-viral and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-CFIB has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be produced in large quantities. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that N-CFIB is a relatively new compound and thus its effects have not been extensively studied in humans. As such, caution should be taken when using it in laboratory experiments.
Zukünftige Richtungen
The potential applications of N-CFIB are vast, and there are a number of potential future directions for research. These include further investigation into its anti-inflammatory and anti-oxidant properties, as well as its potential to treat a variety of diseases, such as cancer, diabetes, and autoimmune disorders. Additionally, further research could be conducted into its anti-bacterial and anti-viral properties, as well as its potential to treat bacterial and viral infections. Finally, further research could be conducted into its potential to treat fungal infections, as well as its potential to be used as an adjuvant in vaccine development.
Synthesemethoden
N-CFIB can be synthesized using a variety of methods, including the condensation reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl chloride with 3-fluorobenzamide in the presence of a base. This reaction produces N-CFIB as a white solid. The reaction can be further optimized by varying the reaction conditions and reagents, such as the base, temperature, and reaction time.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-3-1-2-14(10-15)18(23)21-16-7-6-12-8-9-22(17(12)11-16)19(24)13-4-5-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJTAWFDBPDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)









